LogP and Physicochemical Differentiation of 5,6-Diethoxypyrazine-2,3-dicarbonitrile Versus Methoxy, Unsubstituted, and Dichloro Analogs
5,6-Diethoxypyrazine-2,3-dicarbonitrile exhibits a computed XLogP3-AA value of 1.2, representing a +1.0 log unit increase in lipophilicity over the unsubstituted pyrazine-2,3-dicarbonitrile (XLogP3-AA ≈ 0.2) and an estimated increase over the dimethoxy analog based on the incremental contribution of two additional methylene units [1] [2]. The topological polar surface area of 91.8 Ų (versus 73.4 Ų for the unsubstituted parent) reflects the added oxygen atoms while remaining within the range compatible with passive membrane permeability [1]. This intermediate lipophilicity profile positions the diethoxy derivative favorably for biological assays requiring balanced aqueous/organic partitioning.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2; TPSA = 91.8 Ų; MW = 218.21 g mol⁻¹ |
| Comparator Or Baseline | Pyrazine-2,3-dicarbonitrile: XLogP3-AA ≈ 0.22; TPSA = 73.4 Ų; MW = 130.11 g mol⁻¹. 5,6-Dimethoxypyrazine-2,3-dicarbonitrile: MW = 190.16 g mol⁻¹ (LogP not independently published but predicted lower than diethoxy). |
| Quantified Difference | ΔXLogP3-AA ≈ +1.0 versus unsubstituted parent; ΔMW ≈ +88 Da versus parent, +28 Da versus dimethoxy analog |
| Conditions | Computed properties via XLogP3 3.0 and Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
The diethoxy derivative provides a quantifiably higher LogP than both the unsubstituted and dimethoxy analogs, offering researchers a tunable lipophilicity option for optimizing bioavailability or membrane partitioning in biological screening cascades.
- [1] PubChem Database. 5,6-Diethoxypyrazine-2,3-dicarbonitrile, CID 85655097. Computed Properties section. View Source
- [2] MolBase. Pyrazine-2,3-dicarbonitrile (CAS 13481-25-9), LogP 0.21996. View Source
